![molecular formula C14H19NO2 B1358549 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone CAS No. 948894-76-6](/img/structure/B1358549.png)
1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone
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Overview
Description
“1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone” is a unique chemical compound with the empirical formula C14H19NO2 and a molecular weight of 233.31 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is O=C1CCN(CCOCc2ccccc2)CC1 . This indicates that the compound contains a pyridinone ring, an ethyl group, and a benzyloxy group. The InChI key is PYNDXOVZONJXIJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.31 . Further physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Characterization
- The compound 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone has been utilized in various synthetic pathways and characterizations. Zhu et al. (2003) discussed the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, demonstrating the compound's utility in creating complex organic structures with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Furthermore, Li et al. (2010) explored the synthesis of substituted 1,2-benzoquinones and substituted 3-hydroxy-4(1H)-pyridinones, highlighting the compound's role in the creation of ortho-quinone through oxidation-Michael addition reactions (Li, Ma, Zhang, Huang, Xiao, & Gu, 2010).
Structural and Conformational Studies
- The compound has been involved in detailed structural and conformational studies. For example, Formica et al. (2003) reported on a new ligand bearing 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone as side-arms of a tetra-aza-macrocyclic base, showing its ability to bind NH4+ and primary ammonium cations in a highly selective manner (Formica, Fusi, Giorgi, Guerri, Lucarini, Micheloni, Paoli, Pontellini, Rossi, Tarzia, & Zappia, 2003). This demonstrates the compound's potential in creating intricate molecular architectures with specific binding capabilities.
Catalytic Activity and Polymerization
- The compound has shown potential in catalytic applications. Luo Zheng-hong (2008) synthesized a new ligand with dendron structure incorporating the compound, which was then used in the preparation of a new iron catalyst for propylene polymerization. This new catalyst exhibited higher catalytic activity and enhanced molecular weight of propylene, indicating the compound's versatility in catalyst design (Luo Zheng-hong, 2008).
Safety and Hazards
properties
IUPAC Name |
1-(2-phenylmethoxyethyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14-6-8-15(9-7-14)10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDXOVZONJXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone |
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